3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H9F2N3O3S and its molecular weight is 313.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Research has shown the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, demonstrating the chemical versatility of thiadiazole compounds (Petkevich et al., 2021).
Synthesis of Antimicrobial Compounds
Another study focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid to evaluate their antimicrobial activity. This research is significant in exploring the potential of thiadiazole derivatives in antimicrobial applications (Pund et al., 2020).
Prospective Pharmacological Applications
A study dedicated to the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, discusses these compounds as prospective anticonvulsants and antiproliferative agents, showing their potential in pharmacological contexts (Sych, Perekhoda, & Tsapko, 2016).
Biological and Pharmacological Applications
Carbonic Anhydrase Inhibitors
Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their relevance in medicinal chemistry (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Antimicrobial Agents
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential use of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).
Antiviral Activity
A study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their antiviral activity against tobacco mosaic virus highlights the potential use of these compounds in virology and antiviral treatments (Chen et al., 2010).
Antihypertensive Agents
Research into the synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents underscores the significance of these compounds in cardiovascular medicine (Samel & Pai, 2010).
Future Directions
Properties
IUPAC Name |
3-[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3S/c13-6-1-2-8(7(14)5-6)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYOXJYXWIBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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